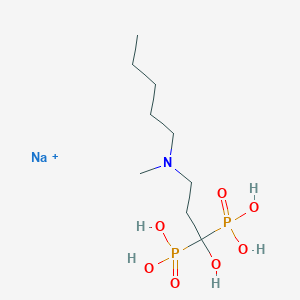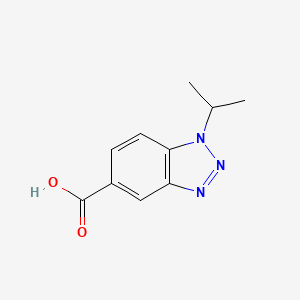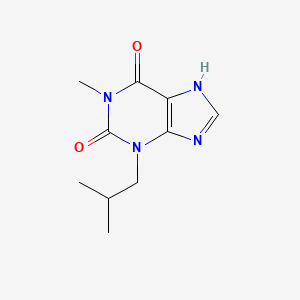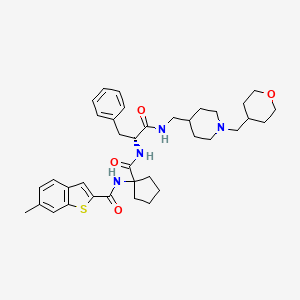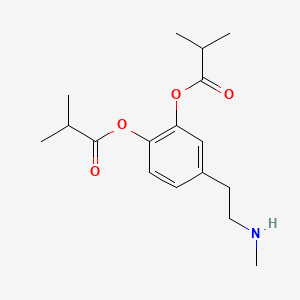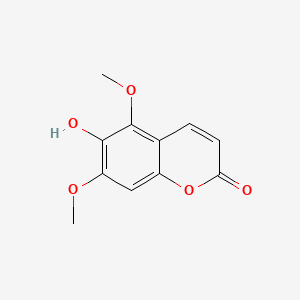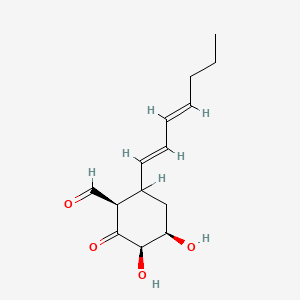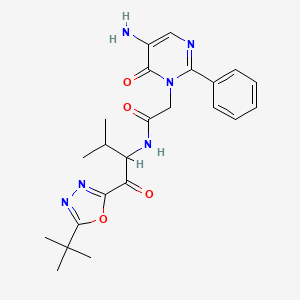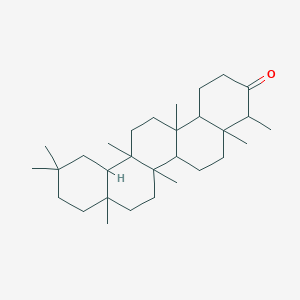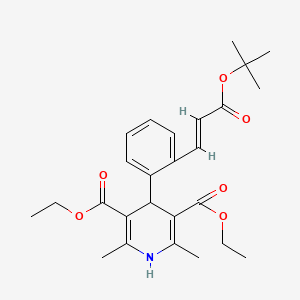
拉西地平
描述
Lacidipine is a lipophilic dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. It is known for its slow onset of action and long duration of effect, which helps in reducing blood pressure by dilating peripheral arterioles . Lacidipine is marketed under various trade names, including Lacipil and Motens .
科学研究应用
拉西地平有几种科学研究应用,包括:
作用机制
拉西地平通过阻断血管平滑肌细胞中电压依赖性 L 型钙通道的钙离子内流发挥其作用。 这会导致这些肌肉的松弛,从而导致外周小动脉扩张,并随后降低血压 。 拉西地平还具有抗氧化活性,这可能与其抗动脉粥样硬化作用有关 .
生化分析
Biochemical Properties
Lacidipine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets L-type calcium channels in vascular smooth muscle cells, inhibiting calcium ion influx . This inhibition leads to the relaxation of smooth muscle cells and subsequent vasodilation. Additionally, lacidipine exhibits antioxidant properties, which may contribute to its antiatherosclerotic effects . The high lipophilicity of lacidipine allows it to integrate into biological membranes, affecting membrane fluidity and stability .
Cellular Effects
Lacidipine exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it inhibits calcium ion influx, leading to reduced muscle contraction and vasodilation . Lacidipine also influences endothelial cells by ameliorating endothelial senescence and inflammatory injury through the CXCR7/P38/C/EBP-β signaling pathway . This pathway plays a critical role in regulating oxidative stress, cell senescence, and inflammation, thereby protecting endothelial cells from damage . Furthermore, lacidipine has been shown to suppress cell proliferation and migration in smooth muscle cells, contributing to the stability of atheromatous plaques .
Molecular Mechanism
The molecular mechanism of lacidipine involves its interaction with L-type calcium channels in vascular smooth muscle cells. By binding to these channels, lacidipine inhibits the influx of calcium ions, leading to muscle relaxation and vasodilation . Additionally, lacidipine’s antioxidant properties contribute to its protective effects on endothelial cells by reducing oxidative stress and inflammation . The CXCR7/P38/C/EBP-β signaling pathway is also involved in lacidipine’s molecular mechanism, mediating its protective effects on endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, lacidipine exhibits a slow onset of action and a long duration of effect . Its high lipophilicity allows it to integrate into biological membranes, leading to a slow rate of membrane washout and a prolonged clinical half-life . Over time, lacidipine’s effects on endothelial cells include reduced oxidative stress, cell senescence, and inflammation, contributing to its protective properties . Long-term studies have demonstrated that lacidipine maintains its antihypertensive efficacy and protective effects on endothelial cells over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of lacidipine vary with different dosages. Studies have shown that lacidipine effectively reduces blood pressure in hypertensive rats at doses ranging from 2 to 6 mg/kg . Higher doses of lacidipine have been associated with increased antioxidant activity and greater protective effects on endothelial cells . Excessive doses may lead to adverse effects such as hypotension and bradycardia . It is essential to determine the optimal dosage to balance therapeutic efficacy and minimize potential side effects.
Metabolic Pathways
Lacidipine is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of lacidipine results in the formation of inactive metabolites, which are excreted primarily through the feces . The high lipophilicity of lacidipine allows it to accumulate in biological membranes, affecting its distribution and metabolism . Additionally, lacidipine’s antioxidant properties may influence metabolic pathways by reducing oxidative stress and inflammation .
Transport and Distribution
Lacidipine is highly lipophilic, allowing it to integrate into biological membranes and accumulate within cells . It is transported in the bloodstream primarily bound to plasma proteins, including albumin . The high membrane partition coefficient of lacidipine leads to its accumulation in the membrane’s hydrocarbon core, contributing to its prolonged clinical half-life . Lacidipine’s distribution within tissues is influenced by its lipophilicity, allowing it to reach target sites such as vascular smooth muscle cells and endothelial cells .
Subcellular Localization
Lacidipine’s subcellular localization is primarily within the hydrocarbon core of biological membranes . Its high lipophilicity allows it to integrate deeply into the membrane, affecting membrane fluidity and stability . This localization is crucial for its inhibitory effects on L-type calcium channels in vascular smooth muscle cells . Additionally, lacidipine’s antioxidant properties may influence its localization within cells, contributing to its protective effects on endothelial cells .
准备方法
合成路线和反应条件
拉西地平可以通过多步合成方法合成,该方法涉及适当起始材料的缩合。 一种常见的方法是将 2,6-二甲基-3,5-二羧乙酯-4-(2-硝基苯基)-1,4-二氢吡啶与乙酰乙酸乙酯在碱的存在下反应,然后将硝基还原为氨基 。 最终产物是在酯化和纯化步骤之后获得的。
工业生产方法
在工业环境中,拉西地平是使用类似的合成路线生产的,但优化了反应条件以确保高产率和纯度。 该过程通常涉及使用大型反应器、精确的温度控制以及高效的纯化技术,例如结晶和色谱法 .
化学反应分析
反应类型
拉西地平会发生几种类型的化学反应,包括:
常用试剂和条件
氧化: 水醇溶液和差分脉冲伏安法用于氧化反应.
还原: 氢气或金属催化剂等还原剂用于硝基的还原.
取代: 酯化反应使用醇和酸催化剂进行.
形成的主要产物
相似化合物的比较
拉西地平与其他二氢吡啶类钙通道阻滞剂(如氨氯地平、乐卡地平和硝苯地平)进行比较。 虽然所有这些化合物都具有相似的作用机制,但拉西地平因其更高的亲脂性和更长的作用时间而独一无二 。 此外,与氨氯地平相比,拉西地平的耐受性更佳,外周水肿发生率更低 .
类似化合物
- 氨氯地平
- 乐卡地平
- 硝苯地平
属性
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046429 | |
| Record name | Lacidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
By blocking the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx. Normally, calcium ions serve as intracellular messengers or activators in exictable cells including vascular smooth muscles. The influx of calcium ultimately causes the excitation and depolarization of the tissues. Lacidipine inhibits the contractile function in the vascular smooth muscle and reduce blood pressure. Due to its high membrane partition coefficient, some studies suggest that lacidipine may reach the receptor via a two-step process; it first binds and accumulates in the membrane lipid bilayer and then diffuses within the membrane to the calcium channel receptor. It is proposed that lacidipine preferentially blocks the inactivated state of the calcium channel. Through its antioxidant properties shared amongst other dihydropyridine calcium channel blockers, lacidipine demonstrates an additional clinical benefit. Its antiatherosclerotic effects are mediated by suppressing the formation of reactive oxygen species (ROS) and subsequent inflammatory actions by chemokines, cytokines and adhesion molecules, thus reducing atherosclerotic lesion formation. Lacidipine may also suppress cell proliferation and migration in smooth muscle cells and suppress the expression of matrix metalloproteinases, which affects the stability of atheromatous plaques. | |
| Record name | Lacidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103890-78-4 | |
| Record name | Lacidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacidipine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lacidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lacidipine's primary mechanism of action?
A1: Lacidipine is a calcium channel blocker of the dihydropyridine class that selectively targets vascular smooth muscle cells [, , ]. It inhibits the influx of calcium ions through L-type calcium channels, leading to vasodilation and a reduction in blood pressure [, ].
Q2: How does Lacidipine's selectivity for vascular tissue compare to other calcium channel blockers?
A2: Lacidipine exhibits greater selectivity for vascular smooth muscle over cardiac tissue compared to first-generation dihydropyridines like nifedipine [, , ]. This selectivity contributes to its favorable side effect profile, particularly regarding cardiac function [, ].
Q3: Beyond blood pressure reduction, what other effects does Lacidipine have on the cardiovascular system?
A3: Lacidipine demonstrates several beneficial effects beyond lowering blood pressure. Studies indicate that it can improve arterial compliance in both large and small arteries [, ], reduce cardiac hypertrophy [], and potentially exert anti-atherosclerotic effects [, , , ].
Q4: How does Lacidipine affect cholesterol metabolism?
A4: Lacidipine has been shown to inhibit cholesterol esterification in the aortic arch of cholesterol-fed rabbits in a dose-dependent manner []. It achieves this by directly impacting cellular cholesterol metabolism, particularly by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT) in macrophages []. This inhibition leads to a decrease in the accumulation of cholesterol esters within the arterial wall, a key factor in the development of atherosclerosis [].
Q5: Does Lacidipine affect the nitric oxide system?
A5: Research suggests that Lacidipine might enhance the nitric oxide (NO) system. Studies in apoE-deficient mice, a model for atherosclerosis, have shown that lacidipine can increase NO release and improve acetylcholine-induced vascular relaxation, which are beneficial for vascular health [].
Q6: How does Lacidipine interact with the renin-angiotensin system?
A6: Studies in transgenic rats with an overactive renin-angiotensin system (dTGR) have shown that Lacidipine can reduce albuminuria, plasma creatinine, and renal inflammation, even at doses that only slightly lower blood pressure []. These effects are attributed to the inhibition of the MAP kinase pathway and NF-&kgrB activation, key downstream mediators of the renin-angiotensin system [].
Q7: What is the molecular formula and weight of Lacidipine?
A7: The molecular formula of Lacidipine is C26H33NO6, and its molecular weight is 455.54 g/mol. Please refer to publicly available chemical databases for spectroscopic data.
Q8: What is known about the pharmacokinetic profile of Lacidipine?
A9: Lacidipine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 3A4 [, , ]. Its absolute bioavailability is relatively low, ranging from 3% to 59% []. The drug is eliminated primarily through hepatic metabolism, and its systemic availability can be affected by factors like age and hepatic function [].
Q9: What is the effective dose range of Lacidipine for treating hypertension?
A10: Clinical trials have shown that lacidipine is effective in treating mild to moderate hypertension at doses of 2 to 8 mg administered once daily [, , ].
Q10: Does Lacidipine interact with other drugs?
A11: As Lacidipine is metabolized by CYP3A4, potential drug interactions with inhibitors or inducers of this enzyme are possible []. Co-administration with such agents could lead to altered lacidipine exposure and potentially affect its efficacy or safety. Clinicians should be aware of these potential interactions and consider appropriate monitoring or dosage adjustments when necessary.
Q11: Are there any known adverse effects associated with Lacidipine treatment?
A12: Lacidipine is generally well-tolerated, but like other dihydropyridine calcium channel blockers, it can cause side effects such as headache, flushing, ankle edema, dizziness, and palpitations [, , ]. Importantly, clinical studies suggest that the incidence of peripheral edema, a common side effect of calcium channel blockers, may be lower with Lacidipine compared to other dihydropyridines [, ].
Q12: Are there any specific drug delivery strategies being explored to improve the bioavailability or targeting of Lacidipine?
A14: Due to its low oral bioavailability, alternative drug delivery systems like transdermal patches and nanocarrier systems are being investigated to enhance Lacidipine's delivery and potentially improve its therapeutic efficacy []. These approaches aim to bypass first-pass metabolism and achieve sustained drug release.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


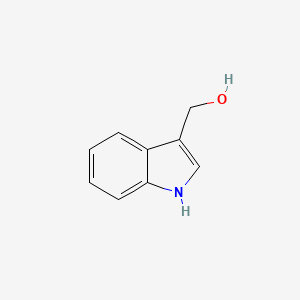
![[2-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]propanoyl]amino]ethyl]phosphonic acid](/img/structure/B1674137.png)

